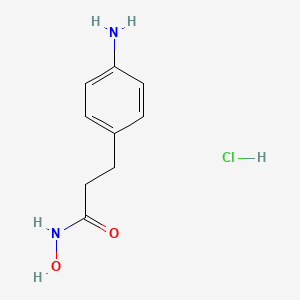

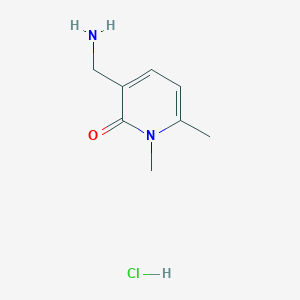

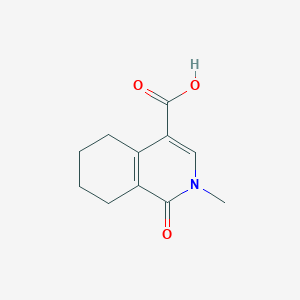

![molecular formula C11H11B B1383526 1-(4-Bromophenyl)bicyclo[1.1.1]pentane CAS No. 1823935-76-7](/img/structure/B1383526.png)

1-(4-Bromophenyl)bicyclo[1.1.1]pentane

Vue d'ensemble

Description

“1-(4-Bromophenyl)bicyclo[1.1.1]pentane” is a compound that belongs to the family of bicyclo[1.1.1]pentanes (BCPs). BCPs are established as attractive bioisosteres for para-substituted benzene rings . They are highly strained carbocycles that have fascinated the chemical community for decades because of their unique structure . The difficulty in their large-scale preparation is still a problem, that often outweighs the corresponding derivatives to becoming clinical candidates .

Synthesis Analysis

BCPs can be synthesized using various methods. One approach involves the installation of the BCP unit on the xanthate moiety by means of a radical exchange process . Another method involves the use of a continuous flow process to generate [1.1.1]propellane on demand, which can directly be derivatized into various BCP species . A recent advance in the synthetic chemistry of BCPs focuses on a radical multicomponent carboamination of [1.1.1]propellane .

Molecular Structure Analysis

The molecular structure of BCPs consists of three rings of four carbon atoms each . They are highly strained molecules . The bridgehead substituents perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .

Chemical Reactions Analysis

BCPs can undergo various chemical reactions. For instance, BCPs can be functionalized using a radical multicomponent carboamination of [1.1.1]propellane . BCPs can also be used to synthesize 1,3-disubstituted BCP derivatives. Propellane is reduced by lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to afford 1,3-dilithiated BCP, which can react with various electrophiles .

Applications De Recherche Scientifique

Materials Science

Bicyclo[1.1.1]pentane (BCP) derivatives, such as “1-(4-Bromophenyl)bicyclo[1.1.1]pentane”, have been extensively used in materials science . They have been applied as:

- Molecular rods : These are used to construct complex molecular structures.

- Molecular rotors : These are used in the development of molecular machines or nanomachines.

- Supramolecular linker units : These are used to connect two or more molecules together in a supramolecular complex.

Liquid Crystals

BCP derivatives have also found applications in the creation of liquid crystals . These materials have properties between those of conventional liquids and those of solid crystals, and are used in a variety of technological applications, particularly in display technology .

FRET Sensors

BCP derivatives have been used in the development of Förster Resonance Energy Transfer (FRET) sensors . These sensors are used to measure the distance between two chromophores, and are widely used in biological research .

Metal–Organic Frameworks

BCP derivatives have been used in the construction of metal–organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands, and are used in a variety of applications, including gas storage, separation, and catalysis .

Drug Discovery

The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .

Anti-Inflammatory Drugs

A practical scalable approach to fluoro-substituted bicyclo-[1.1.1]pentanes (F-BCPs) has been developed . The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring .

Orientations Futures

The future directions in the field of BCPs involve overcoming the challenges in their synthesis and functionalization . There is a need for a versatile strategy for synthesizing a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives . Furthermore, the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors presents new challenges and directions for the field .

Mécanisme D'action

Target of Action

1-(4-Bromophenyl)bicyclo[1.1.1]pentane (BCP) is a bioisostere for para-substituted benzene rings in drug design .

Mode of Action

The mode of action of BCP is primarily through its physicochemical properties. As a bioisostere for para-substituted benzene rings, BCP can mimic the geometry and substituent exit vectors of a benzene ring, while also offering beneficial properties . This can lead to enhanced solubility, membrane permeability, and reduced metabolic susceptibility .

Biochemical Pathways

It’s known that bcps, when used as replacements in drug molecules, can influence their permeability, aqueous solubility, and in vitro metabolic stability . This suggests that BCP may affect the biochemical pathways related to these properties.

Pharmacokinetics

BCP has been found to influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug molecules. Specifically, it has been reported to enhance the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a drug, suggesting that BCP could potentially enhance the bioavailability of drug molecules.

Result of Action

The molecular and cellular effects of BCP’s action are primarily related to its influence on the physicochemical properties of drug molecules. By enhancing permeability, aqueous solubility, and in vitro metabolic stability, BCP can potentially improve the efficacy of drug molecules .

Propriétés

IUPAC Name |

1-(4-bromophenyl)bicyclo[1.1.1]pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEHNVZISFSOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)bicyclo[1.1.1]pentane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

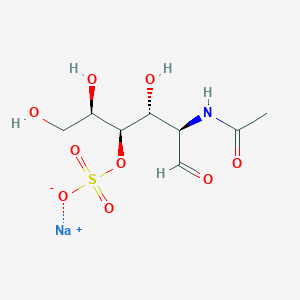

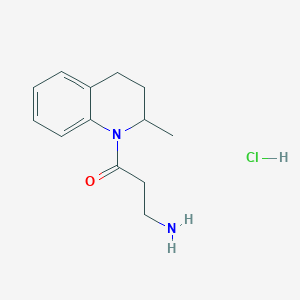

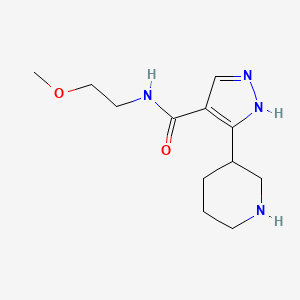

![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)

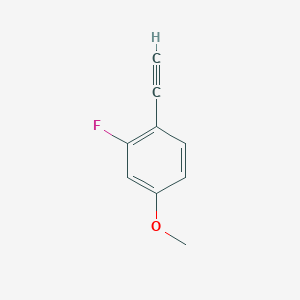

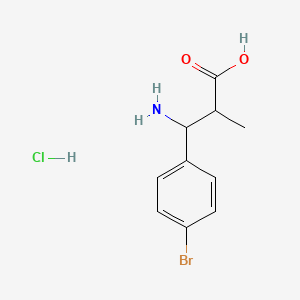

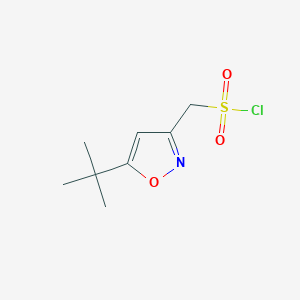

![ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride](/img/structure/B1383449.png)

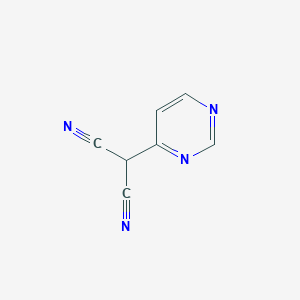

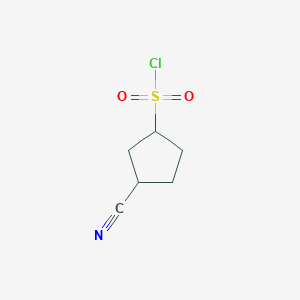

![6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383456.png)